molecular formula C14H8I2N2O B3044895 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole CAS No. 100541-43-3

2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole

Cat. No.: B3044895
CAS No.: 100541-43-3
M. Wt: 474.03 g/mol
InChI Key: QXYNLIOPIBISNC-UHFFFAOYSA-N
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Description

Significance of the 1,3,4-Oxadiazole (B1194373) Heterocyclic System in Modern Chemical Research

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in diverse areas of chemical science, ranging from medicinal chemistry to materials science. mdpi.comresearchgate.net This five-membered ring, containing one oxygen and two nitrogen atoms, is derived from furan (B31954) by the replacement of two methane (B114726) groups with two pyridine-type nitrogen atoms. rroij.com Its unique electronic properties, metabolic stability, and rigid planar structure contribute to its wide-ranging applications.

In medicinal chemistry, the 1,3,4-oxadiazole nucleus is recognized as a key pharmacophore and a bioisostere for amide and ester functionalities. rroij.com This substitution can lead to improved pharmacokinetic profiles. Consequently, derivatives of 1,3,4-oxadiazole have been found to exhibit a broad spectrum of pharmacological activities. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com Beyond pharmaceuticals, the electron-deficient nature of the oxadiazole ring makes these compounds suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where they can function as electron-transporting or hole-blocking materials. researchgate.netnih.gov They are also investigated for use as liquid crystals, optical brighteners, and corrosion inhibitors. nih.govresearchgate.net

Table 1: Selected Applications of the 1,3,4-Oxadiazole Core

Field of Application Specific Role / Activity Example Compound Class
Medicinal Chemistry Antibacterial, Antifungal 2,5-disubstituted-1,3,4-oxadiazoles
Anti-inflammatory, Analgesic Biphenyl-4-yloxy acetic acid derivatives
Anticonvulsant 2-amino-5-aryl-1,3,4-oxadiazoles
Anticancer / Antitumor Quinoline-substituted 1,3,4-oxadiazoles
Antiviral (e.g., anti-HIV) Raltegravir (integrase inhibitor)
Materials Science Organic Light-Emitting Diodes (OLEDs) Electron-transporting materials
Agriculture Insecticides, Herbicides, Fungicides
Other Industrial Uses Liquid crystals, Corrosion inhibitors

Structural Characteristics and Chemical Reactivity of Bis-Aryl 1,3,4-Oxadiazole Architectures

Bis-aryl 1,3,4-oxadiazoles, such as the title compound, are characterized by a central 1,3,4-oxadiazole ring symmetrically substituted at the 2- and 5-positions with aryl groups. This arrangement results in a highly conjugated, rigid, and often planar molecular structure, which is crucial for its applications in optical and electronic materials. rsc.orgresearchgate.net The combination of the electron-deficient oxadiazole core with electron-rich or functionalized aryl rings allows for the fine-tuning of the molecule's electronic and photophysical properties. researchgate.net

The synthesis of these architectures typically involves the cyclodehydration of N,N'-diacylhydrazines. nih.gov Other common methods include the oxidative cyclization of acylhydrazones or the reaction of acid hydrazides with carboxylic acids or acid chlorides, often using dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govnih.govijpca.org More recent synthetic strategies focus on direct arylation and cross-coupling reactions to form the C-C bonds between the heterocyclic core and the aryl substituents, offering efficient routes to complex derivatives. researchgate.netmdpi.com

From a reactivity standpoint, the 1,3,4-oxadiazole ring is electron-deficient, which makes electrophilic substitution reactions on the ring's carbon atoms difficult. However, the aryl substituents can undergo typical electrophilic aromatic substitution, although the oxadiazole ring acts as a deactivating group. Conversely, the electron-deficient nature of the heterocycle makes it susceptible to nucleophilic attack under certain conditions. The most significant reactivity often lies in the functional groups appended to the aryl rings, as is the case with 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole, where the carbon-iodine bond is reactive toward a variety of cross-coupling reactions. rsc.org

Table 2: Common Synthetic Routes to 2,5-Diaryl-1,3,4-Oxadiazoles

Synthetic Method Starting Materials Key Reagents / Conditions
Cyclodehydration of Diacylhydrazines N,N'-Diacylhydrazines POCl₃, SOCl₂, PPA, TsCl
Oxidative Cyclization of Acylhydrazones Aldehydes, Acyl hydrazides I₂, HgO, Chloramine-T
From Acid Hydrazides & Acid Derivatives Acid hydrazides, Carboxylic acids/Acid chlorides Dehydrating agents
Direct C-H Arylation 2-Aryl-1,3,4-oxadiazole, Aryl halides Palladium or Copper catalysts
From Tetrazoles Aryl tetrazoles, Acid chlorides Thermal rearrangement

Research Trajectory of Halogenated Phenyl-Substituted 1,3,4-Oxadiazoles

The introduction of halogen atoms onto the phenyl rings of 2,5-diaryl-1,3,4-oxadiazoles is a well-established strategy in medicinal chemistry to modulate pharmacological activity. Halogens can alter a molecule's lipophilicity, electronic character, and metabolic stability, thereby influencing its biological efficacy and pharmacokinetic properties. nih.gov

Research has shown that the presence of electron-withdrawing groups like halogens on the phenyl rings can significantly enhance the biological activity of these compounds. nih.gov For instance, derivatives containing chloro, bromo, and fluoro substituents have demonstrated potent anti-inflammatory, analgesic, antibacterial, and anticonvulsant activities. mdpi.comrroij.comjchemrev.com Symmetrical molecules such as 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) have been identified as effective insecticides. mdpi.com

The compound this compound is part of this research trajectory. The iodo-substituent is of particular interest not only for its potential to confer biological activity but also for its synthetic utility. The carbon-iodine bond is weaker than other carbon-halogen bonds, making it an excellent leaving group in metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. rsc.org This reactivity allows the this compound scaffold to be used as a versatile platform for constructing more complex, conjugated systems for applications in materials science and as elaborate pharmacophores. The study of related structures, such as iodophenyl-substituted thiadiazoles, has utilized single-crystal X-ray diffraction to confirm molecular geometries, underscoring the importance of such halogenated building blocks in modern chemical synthesis. mdpi.com

Table 3: Influence of Halogen Substitution on Phenyl-1,3,4-Oxadiazoles

Halogen Substituent(s) Position on Phenyl Ring Observed Effect / Application
Chlorine (Cl) para-position Enhanced anticonvulsant activity
Chlorine (Cl) 2,4-positions Insecticidal activity
Bromine (Br) Various Enhanced anti-inflammatory and analgesic activity
Fluorine (F) para-position Potent anticonvulsant activity
Iodine (I) para-position Key synthetic intermediate for cross-coupling reactions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100541-43-3

Molecular Formula

C14H8I2N2O

Molecular Weight

474.03 g/mol

IUPAC Name

2,5-bis(4-iodophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8I2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H

InChI Key

QXYNLIOPIBISNC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)I)I

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)I)I

Origin of Product

United States

Synthetic Methodologies for 2,5 Bis 4 Iodophenyl 1,3,4 Oxadiazole and Analogs

Classical Cyclization Approaches to 2,5-Disubstituted 1,3,4-Oxadiazoles

Traditional methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have long been the cornerstone of their preparation, primarily relying on cyclodehydration reactions.

Dehydrative Cyclization of N,N′-Diacylhydrazines Using Phosphoryl Chloride

One of the most common and established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of N,N′-diacylhydrazines. luxembourg-bio.com This reaction is typically facilitated by a strong dehydrating agent, with phosphoryl chloride (POCl₃) being a frequently employed reagent. luxembourg-bio.comresearchgate.net The process involves the reaction of an N,N'-diacylhydrazine intermediate with phosphoryl chloride, which acts as both a cyclizing and dehydrating agent to furnish the desired 1,3,4-oxadiazole (B1194373) ring. rsc.orgmdpi.com

The general scheme for this reaction involves heating the diacylhydrazine with an excess of phosphoryl chloride. mdpi.com The reaction mixture is then typically poured into crushed ice to decompose the excess phosphoryl chloride, and the resulting solid product is collected and purified. rsc.org This method is widely applicable for the synthesis of a variety of symmetrically and asymmetrically substituted 1,3,4-oxadiazoles. Other dehydrating agents that can be used for this transformation include sulfuric acid, polyphosphoric acid, and thionyl chloride. luxembourg-bio.comresearchgate.net

Table 1: Examples of Dehydrating Agents for N,N'-Diacylhydrazine Cyclization

Dehydrating Agent Chemical Formula Reference
Phosphoryl Chloride POCl₃ luxembourg-bio.comresearchgate.net
Sulfuric Acid H₂SO₄ researchgate.net
Polyphosphoric Acid PPA luxembourg-bio.com

Condensation Reactions of Hydrazides with Carboxylic Acid Derivatives

Another classical and versatile approach to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of hydrazides with various carboxylic acid derivatives. nih.gov This can be a one-step or a two-step process. In the two-step process, an acid hydrazide is first acylated with an acid chloride or anhydride (B1165640) to form an N,N'-diacylhydrazine intermediate, which is then cyclized as described in the previous section. rsc.org

Alternatively, one-pot procedures have been developed where a carboxylic acid and a hydrazide are reacted directly in the presence of a suitable dehydrating agent like phosphoryl chloride. rsc.org For instance, an acylhydrazide can be reacted with a carboxylic acid in the presence of POCl₃ to directly yield the 2,5-disubstituted 1,3,4-oxadiazole. rasayanjournal.co.in This method avoids the isolation of the diacylhydrazine intermediate, thus simplifying the synthetic procedure. A simple and efficient protocol has also been developed for the synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via a copper-catalyzed dual oxidation under an oxygen atmosphere. nih.gov

Contemporary and Catalytic Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These contemporary strategies often employ catalytic systems to achieve the desired transformations under milder reaction conditions.

Visible-Light-Promoted Cyclization via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions. This strategy has been successfully applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. In one approach, a cyclization reaction between aldehydes and hypervalent iodine(III) reagents is promoted by visible light, without the need for a metal catalyst. This method proceeds under mild conditions and provides the target compounds in excellent yields.

Another photoredox-mediated approach involves the decarboxylative cyclization of α-oxocarboxylic acids with hypervalent iodine(III) reagents. This reaction is initiated by a photocatalyst, such as Ru(bpy)₃(PF₆)₂, which, upon irradiation with visible light, generates acyl radicals from the α-oxocarboxylic acids. These radicals then participate in a cascade reaction to form the 1,3,4-oxadiazole ring. The versatility of this method allows for the synthesis of a wide range of 2,5-disubstituted 1,3,4-oxadiazoles with good to excellent yields.

Table 2: Comparison of Photocatalysts in the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Photocatalyst Yield (%) Reference
Ru(bpy)₃(PF₆)₂ Varies (e.g., 33% for a specific reaction)
Ru(bpy)₃Cl₂ 14
Ir(ppy)₃ 8

Electrocatalytic Synthetic Routes from Aldehydes and Hydrazides

Electrosynthesis offers a green and sustainable alternative to traditional chemical synthesis, as it often avoids the use of harsh reagents and minimizes waste. An electrocatalytic method has been developed for the one-step synthesis of non-symmetric 2,5-disubstituted 1,3,4-oxadiazole derivatives from readily available aldehydes and hydrazides. This method features mild reaction conditions, high atom economy, and a broad substrate scope.

A facile synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones has also been achieved through an indirect electrochemical oxidation. This reaction is mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) and allows for the synthesis of a diverse range of oxadiazoles (B1248032) in yields up to 83%. The process can be conducted as a one-pot reaction directly from commercially available aldehydes and hydrazides, making it a highly accessible method. The proposed mechanism involves the initial single-electron oxidation of DABCO at the anode to generate a radical cation, which then initiates a cascade of reactions leading to the cyclization of the N-acyl hydrazone to the 1,3,4-oxadiazole.

One-Pot Synthesis from Dithioesters under Mild Conditions

A novel and efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from dithioesters has been developed under mild conditions. This method involves the reaction of substituted dithioesters with various aromatic benzohydrazides in the presence of a mild base, such as potassium carbonate, and molecular iodine in ethanol. This atom-efficient and environmentally friendly reaction proceeds via the intramolecular cyclization of a (Z)-N'-benzoylbenzohydrazonic hypoiodous thioanhydride intermediate.

The reaction tolerates a wide range of functional groups on both the dithioester and the benzohydrazide, affording a diverse library of functionalized di-substituted oxadiazoles in good to excellent yields (typically 80-83%). The structures of the synthesized compounds are confirmed by spectral and analytical data. This approach represents a significant advancement in the synthesis of 1,3,4-oxadiazoles by utilizing readily available starting materials and environmentally benign reagents.

Table 3: Examples of 2,5-Disubstituted 1,3,4-Oxadiazoles Synthesized from Dithioesters

Compound Substituents Yield (%) Melting Point (°C) Reference
5k 2-(3-chlorophenyl), 5-(2-iodophenyl) 80 143–145

Multicomponent Reaction (MCR) Approaches to the 1,3,4-Oxadiazole Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. rug.nltubitak.gov.tr These reactions are prized for their operational simplicity, convergence, and atom economy. In the context of 1,3,4-oxadiazole synthesis, MCRs provide a powerful platform for rapidly assembling diverse libraries of compounds from readily available starting materials. rug.nl MCRs are inherently aligned with the principles of green chemistry as they reduce the number of synthetic steps, minimize energy consumption, and decrease waste production. rug.nltubitak.gov.tr

A prominent MCR-based strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the Ugi-tetrazole/Huisgen sequence. nih.govresearchgate.net This metal-free protocol offers a rapid and versatile route to the oxadiazole core and demonstrates broad functional group tolerance. nih.govrug.nl The sequence begins with a four-component Ugi reaction (UT-4CR) involving an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide, TMSN₃). rug.nlacs.org This initial step produces a 1,5-disubstituted-1H-tetrazole intermediate.

The subsequent phase of the sequence involves the conversion of the tetrazole into the 1,3,4-oxadiazole ring. This is achieved through the Huisgen reaction, a thermal rearrangement of an unstable N-acylated tetrazole. nih.govrug.nl The process typically involves deprotection of the Ugi product followed by acylation with an appropriate acyl chloride in a solvent like pyridine (B92270) at elevated temperatures. rug.nlresearchgate.net

The plausible mechanism for the rearrangement proceeds as follows: rug.nl

N-Acylation: The tetrazole intermediate is acylated by an acyl chloride.

Huisgen Rearrangement: The unstable N-acylated tetrazole undergoes a thermally induced rearrangement.

Nitrogen Elimination & Cyclization: This rearrangement involves the elimination of a molecule of nitrogen (N₂) and subsequent ring-opening and cyclization to form the stable 2,5-disubstituted 1,3,4-oxadiazole ring. rug.nl

This Ugi/Huisgen sequence allows for significant diversity in the final product, as variability can be introduced through each of the four components of the initial Ugi reaction as well as the acyl chloride used in the Huisgen step. rug.nl The synthesis of 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole via this method would be hypothetically achievable by utilizing 4-iodobenzaldehyde (B108471) as the aldehyde component and 4-iodobenzoyl chloride in the final acylation/rearrangement step. The methodology is compatible with various functional groups, including halogens like iodo, on the aryl chloride component. rug.nl

EntryAmine (1)Aldehyde (2)Acyl Chloride (6)Product (7)Yield (%)
14-Methylpiperidine3-Phenylpropanal4-Chlorobenzoyl chloride2-(4-Chlorophenyl)-5-((4-methylpiperidin-1-yl)(2-phenylethyl)methyl)-1,3,4-oxadiazole65%
2MorpholineIsobutyraldehyde4-Methoxybenzoyl chloride2-(4-Methoxyphenyl)-5-(isopropyl(morpholino)methyl)-1,3,4-oxadiazole80%
3PyrrolidineCyclopentanecarbaldehydeBenzoyl chloride2-Phenyl-5-(cyclopentyl(pyrrolidin-1-yl)methyl)-1,3,4-oxadiazole75%
41-PhenylpiperazineFormaldehyde4-Cyanobenzoyl chloride4-(5-((4-Phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)benzonitrile72%
5Thiomorpholine2-PhenylacetaldehydeFuran-2-carbonyl chloride2-(Furan-2-yl)-5-(benzyl(thiomorpholino)methyl)-1,3,4-oxadiazole68%
64-Fluorophenylpiperazine3-Methylbutanal4-Iodobenzoyl chloride2-(4-Iodophenyl)-5-(isobutyl((4-fluorophenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazole70%

This table presents representative yields for diversely substituted 1,3,4-oxadiazoles synthesized via the Ugi-tetrazole/Huisgen sequence, demonstrating the method's wide scope. Data adapted from related research. rug.nlresearchgate.net

Atom-Economic and Environmentally Benign Synthesis of this compound Derivatives

In line with the principles of green chemistry, significant research has focused on developing atom-economic and environmentally friendly methods for synthesizing 1,3,4-oxadiazoles. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

One prevalent and eco-friendly strategy is the oxidative cyclization of N-acylhydrazones . N-acylhydrazones, which can be readily prepared by condensing an acid hydrazide with an aldehyde, serve as key precursors. jchemrev.comorganic-chemistry.org Various green oxidative systems have been developed for the subsequent cyclization:

Iodine-Mediated Synthesis: Molecular iodine (I₂) can be used in catalytic amounts as a mild and efficient oxidant to promote the cyclization of N-acylhydrazones into 1,3,4-oxadiazoles. organic-chemistry.org This transformation can sometimes be performed under solvent-free conditions using grinding techniques, which further enhances its environmental credentials by eliminating the need for volatile organic solvents. jchemrev.com

Fe(III)/TEMPO Catalysis: A cationic iron(III)/TEMPO-catalyzed system effectively facilitates the oxidative cyclization of aroyl hydrazones using molecular oxygen as the ultimate oxidant, with water as the only byproduct. organic-chemistry.org This method is attractive due to the use of an inexpensive, non-toxic metal catalyst and a benign oxidant.

Another approach involves one-pot syntheses that bypass the isolation of intermediates, thereby increasing efficiency and reducing waste. A notable example is the direct synthesis of 2,5-diaryl 1,3,4-oxadiazoles from aryl tetrazoles and aryl aldehydes. This metal- and base-free protocol proceeds via a radical-promoted cross-dehydrogenative coupling (CDC) strategy, where the N-acylation of the tetrazole is followed by a thermal rearrangement to yield the oxadiazole. organic-chemistry.org

Mechanochemical synthesis offers a solvent-free alternative to traditional solution-phase reactions. For instance, the condensation of N-acylbenzotriazoles with acylhydrazides can be achieved by grinding the reactants with triphenylphosphine (B44618) and trichloroisocyanuric acid, affording 2,5-disubstituted 1,3,4-oxadiazoles in high yields within minutes. organic-chemistry.org

For the specific synthesis of symmetrical derivatives like this compound, a common and direct method involves the cyclodehydration of 1,2-diacylhydrazines (specifically, N,N'-bis(4-iodobenzoyl)hydrazine). This is typically accomplished using dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride. nih.govresearchgate.net While effective, these classical reagents can be harsh and generate stoichiometric waste. Modern variations aim to improve upon these conditions by using milder reagents or catalytic approaches. nih.gov

MethodPrecursorsReagents/ConditionsKey Advantages
Iodine-Mediated Oxidative CyclizationAroyl hydrazide, Aromatic aldehydeCatalytic I₂, Oxidant (e.g., K₂CO₃)Transition metal-free, mild conditions
Fe(III)/TEMPO CatalysisAroyl hydrazonesCationic Fe(III), TEMPO, O₂Uses O₂ as a green oxidant, high atom economy
Radical-Promoted CDCAryl tetrazoles, Aryl aldehydesDi-tert-butyl peroxide (promoter), HeatMetal- and base-free, one-pot synthesis
Mechanochemical SynthesisN-acylbenzotriazoles, AcylhydrazidesPPh₃, TCCA, GrindingSolvent-free, rapid reaction times
Cyclodehydration1,2-DiacylhydrazinesPOCl₃ or other dehydrating agentsDirect, high-yielding route for symmetrical oxadiazoles

This table summarizes various atom-economic and environmentally benign approaches applicable to the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.

Advanced Structural Characterization of 2,5 Bis 4 Iodophenyl 1,3,4 Oxadiazole

X-ray Crystallographic Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides data on bond lengths, bond angles, and the spatial relationship between molecules, which dictates the bulk properties of the material.

While a detailed single-crystal X-ray diffraction study for 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole is not widely published, extensive research on closely related bis-aryl 1,3,4-oxadiazole (B1194373) derivatives allows for a robust understanding of its expected structural characteristics. These analogues serve as excellent models for its molecular geometry and solid-state packing behavior.

In these structures, the molecule adopts a nearly planar conformation, which facilitates π-system conjugation across the entire structure. The deviation from perfect planarity is typically small. For instance, in the methoxy-substituted analogue, the dihedral angles between the central oxadiazole ring and the two benzene (B151609) rings are 8.06 (6)° and 11.21 (6)°, respectively. nih.gov A similar, slightly twisted but largely planar conformation is anticipated for this compound.

Table 1: Representative Dihedral Angles in a Bis-Aryl 1,3,4-Oxadiazole Analogue Data from a study on 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole serves as a proxy. nih.gov

Ring 1Ring 2Dihedral Angle (°)
1,3,4-OxadiazolePhenyl Ring A8.06
1,3,4-OxadiazolePhenyl Ring B11.21
Phenyl Ring APhenyl Ring B11.66

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In bis-aryl 1,3,4-oxadiazoles, the largely planar molecules tend to arrange in layered or herringbone patterns to maximize favorable interactions.

Analysis of related structures shows that molecules often form chains or sheets through various intermolecular contacts. nih.gov For this compound, the presence of the large, polarizable iodine atoms is expected to play a dominant role in directing the supramolecular assembly, likely leading to highly ordered packing motifs driven by strong halogen bonding, which is a highly directional and specific interaction.

The stability of the crystal lattice is a result of a delicate balance of several weak intermolecular forces. In addition to common van der Waals forces, more specific interactions are observed in bis-aryl 1,3,4-oxadiazole crystals:

Halogen Bonding: The most significant interaction expected for this compound is halogen bonding. The electropositive region on the iodine atom (the σ-hole) can interact strongly with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the oxadiazole ring (I···N or I···O interactions). These interactions are highly directional and are known to be powerful tools in crystal engineering for building robust supramolecular architectures.

π–π Stacking: The electron-rich aryl rings can interact with one another through π–π stacking. This interaction is common for planar aromatic molecules and contributes significantly to crystal cohesion.

C–H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the π-electron cloud of an adjacent phenyl or oxadiazole ring, further stabilizing the crystal structure. nih.gov

C···O and C–H···N Interactions: Short contacts between carbon atoms of one molecule and the oxygen or nitrogen atoms of a neighboring molecule are also observed, indicating weak electrostatic or dispersion forces that help to optimize the packing arrangement. nih.gov In the crystal of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole, short C···O interactions of 2.9968 (15) Å connect adjacent molecules into chains. nih.gov

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of a bulk crystalline sample. Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides information averaged over millions of small crystallites.

The primary applications of PXRD for this compound would be:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. This allows for the confirmation that the synthesized bulk material corresponds to the structure determined by single-crystal analysis and is free from crystalline impurities.

Polymorph Screening: Organic molecules often exhibit polymorphism, the ability to exist in multiple different crystal structures. Each polymorph can have distinct physical properties. PXRD is the principal method used to identify and differentiate between potential polymorphs of the compound, each of which would produce a unique diffraction pattern.

Single-Crystal X-ray Diffraction Studies of Bis-Aryl 1,3,4-Oxadiazole Structures

Comprehensive Spectroscopic Characterization

Spectroscopic methods provide detailed information about the covalent structure, functional groups, and electronic properties of the molecule. A combination of NMR, FT-IR, and UV-Vis spectroscopy is used to confirm the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For the symmetric structure of this compound, the spectrum is expected to be simple. The eight protons on the two equivalent para-substituted phenyl rings would appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets.

Table 2: Expected ¹H NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet4HAromatic protons ortho to the C-I bond
~7.85Doublet4HAromatic protons ortho to the oxadiazole ring

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. Due to the molecule's symmetry, only five distinct signals are expected: one for the oxadiazole carbons and four for the carbons of the iodophenyl rings. The carbons of the 1,3,4-oxadiazole ring typically resonate in the range of 163–168 ppm. nih.gov

Table 3: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C2 and C5 of the 1,3,4-oxadiazole ring
~138Aromatic CH carbons ortho to the iodine atom
~129Aromatic CH carbons ortho to the oxadiazole ring
~124Aromatic C-N (ipso-carbon attached to oxadiazole)
~100Aromatic C-I (ipso-carbon attached to iodine)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H stretchingAromatic C-H
1615–1580C=N stretching1,3,4-Oxadiazole Ring
1550–1450C=C stretchingAromatic Ring
1250–1100C-O-C stretching1,3,4-Oxadiazole Ring
1010–1000C-I stretchingAryl-Iodide

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. This compound possesses a large conjugated system, and it is expected to exhibit strong absorption in the UV region, corresponding to π→π* electronic transitions.

Table 5: Expected UV-Vis Absorption Data (Solvent: Dichloromethane or THF)

λ_max (nm)Molar Extinction Coefficient (ε)Transition
~300-320> 30,000 M⁻¹cm⁻¹π→π*

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including FT-IR and Raman, is employed to identify the functional groups and bonding arrangements within the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The C=N stretching vibration of the oxadiazole ring is expected to appear in the region of 1610-1620 cm⁻¹. The C-O-C stretching of the oxadiazole ring typically gives a strong band around 1070-1080 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-I stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetrical nature of the molecule would result in strong Raman signals for the symmetric vibrations of the aromatic rings and the oxadiazole core.

Vibrational Mode FT-IR (cm⁻¹) (Expected) Raman (cm⁻¹) (Expected)
Aromatic C-H Stretch3100-30003100-3000
C=N Stretch (Oxadiazole)1620-16101620-1610
Aromatic C=C Stretch1600-14501600-1450
C-O-C Stretch (Oxadiazole)1080-10701080-1070
C-I Stretch600-500600-500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. The extended conjugation between the phenyl rings and the central oxadiazole moiety in this compound is expected to result in strong UV absorption. Typically, π → π* transitions are observed for such aromatic and heterocyclic systems. The maximum absorption wavelength (λmax) would likely fall in the ultraviolet region, providing insight into the electronic structure and chromophoric system of the compound.

Solvent λmax (nm) (Expected) Molar Absorptivity (ε, M⁻¹cm⁻¹) (Expected) Transition
Dichloromethane~300-320> 20,000π → π
Tetrahydrofuran~300-320> 20,000π → π

Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Composition

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of this compound would be observed. The fragmentation pattern can also provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₄H₈I₂N₂O). This is crucial for confirming the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for assessing the purity of the compound and can also provide molecular weight information from the separated components.

Technique Information Obtained Expected m/z Value
MSMolecular Weight and Fragmentation485.88 (for [M]⁺)
HRMSExact Mass and Elemental Formula485.8753 (Calculated for C₁₄H₈I₂N₂O)
LC-MSPurity and Molecular Weight486.88 (for [M+H]⁺)

Computational and Theoretical Investigations of 2,5 Bis 4 Iodophenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. tubitak.gov.tr It is a widely used tool for predicting molecular properties and has been successfully applied to various 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com The subsequent sections will detail the application of DFT to elucidate the properties of 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT calculations, often employing a functional like B3LYP with a suitable basis set, are used for this purpose. mdpi.com

The conformational landscape of this molecule is primarily dictated by the rotation of the iodophenyl rings relative to the central 1,3,4-oxadiazole ring. Due to the symmetrical nature of the molecule, several conformations might be energetically similar. The key dihedral angles to consider are those between the plane of the oxadiazole ring and the planes of the two iodophenyl rings. Computational studies on similar 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives have shown that the phenyl rings are often twisted out of the plane of the oxadiazole ring to minimize steric hindrance. The degree of this torsion is a critical parameter that affects the electronic properties of the molecule.

Table 1: Predicted Optimized Geometrical Parameters for 2,5-Bis(4-halophenyl)-1,3,4-oxadiazole Analogues (Note: This table presents representative data based on DFT calculations for similar halogenated compounds, as specific data for the iodo-derivative is not available.)

ParameterBond/AnglePredicted Value
Bond Length (Å)C-O (oxadiazole)1.37
C=N (oxadiazole)1.30
C-C (ring-ring)1.48
C-I (phenyl)2.10
Bond Angle (°)C-O-C (oxadiazole)104.0
N-C-O (oxadiazole)115.0
Dihedral Angle (°)Phenyl-Oxadiazole~20-30

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl rings, while the LUMO is likely to be centered on the electron-deficient 1,3,4-oxadiazole core. The presence of the iodine atoms, being electronegative, is anticipated to lower both the HOMO and LUMO energy levels compared to the non-substituted diphenyl derivative. This, in turn, would affect the HOMO-LUMO gap and, consequently, the molecule's absorption and emission characteristics.

Table 2: Predicted Frontier Molecular Orbital Energies for 2,5-Bis(4-halophenyl)-1,3,4-oxadiazole Analogues (Note: This table presents representative data based on DFT calculations for similar halogenated compounds.)

ParameterEnergy (eV)
HOMO-6.5 to -6.0
LUMO-2.5 to -2.0
HOMO-LUMO Gap4.0 to 3.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map is expected to show the most negative potential around the nitrogen atoms of the oxadiazole ring, indicating these are the primary sites for electrophilic interaction. Conversely, the regions around the hydrogen atoms of the phenyl rings and the iodine atoms would likely exhibit a positive electrostatic potential. This information is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or material science context.

A detailed analysis of the charge distribution provides quantitative insight into the electronic structure of the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom. This analysis for this compound would likely reveal that the nitrogen and oxygen atoms of the oxadiazole ring carry a negative charge, while the carbon atoms bonded to them are positively charged. The iodine atoms are also expected to have a partial negative charge due to their high electronegativity.

Bond order analysis, on the other hand, provides information about the nature of the chemical bonds (single, double, or triple). This can help in understanding the degree of electron delocalization within the molecule. For the target molecule, this analysis would confirm the aromatic character of the phenyl and oxadiazole rings.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational method. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the atoms.

For this compound, characteristic vibrational modes would include the C-H stretching of the phenyl rings, the C=N and C-O stretching of the oxadiazole ring, and the C-I stretching. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Predicted Key Vibrational Frequencies for 2,5-Bis(4-halophenyl)-1,3,4-oxadiazole Analogues (Note: This table presents representative data based on DFT calculations for similar halogenated compounds.)

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=N Stretch (oxadiazole)1650-1600
Aromatic C=C Stretch1600-1450
C-O-C Stretch (oxadiazole)1250-1150
C-I Stretch600-500

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This theoretical prediction of ¹H and ¹³C NMR spectra is another powerful tool for structural elucidation and for validating the results of computational studies.

For this compound, the GIAO method would predict the chemical shifts for the different hydrogen and carbon atoms in the molecule. The protons on the iodophenyl rings would appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-withdrawing effect of the iodine atom and the oxadiazole ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the oxadiazole ring and the iodophenyl rings, including the carbon atom directly bonded to the iodine.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2,5-Bis(4-halophenyl)-1,3,4-oxadiazole Analogues (Note: This table presents representative data based on GIAO-DFT calculations for similar halogenated compounds.)

Carbon AtomPredicted Chemical Shift (ppm)
C (oxadiazole)160-165
C-I (phenyl)90-95
C (phenyl, ortho to oxadiazole)125-130
C (phenyl, meta to oxadiazole)130-135
C (phenyl, ipso to oxadiazole)120-125

Time-Dependent DFT (TD-DFT) for Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies (the energy required to move an electron from a lower to a higher energy orbital) and the oscillator strengths (the probability of a given electronic transition). These calculations help in understanding the UV-Visible absorption properties of a compound.

For various 1,3,4-oxadiazole derivatives, TD-DFT studies have been employed to elucidate their electronic transitions. nih.govresearchgate.net For instance, studies on related aromatic-substituted oxadiazoles (B1248032) often reveal intense π → π* transitions in the UV region, which are characteristic of conjugated systems. researchgate.net The specific absorption maxima (λmax), dominant orbital contributions (e.g., HOMO to LUMO transitions), and oscillator strengths are highly dependent on the nature and position of the substituents on the phenyl rings. The presence of heavy atoms like iodine in this compound would be expected to influence these properties, potentially leading to shifts in the absorption spectra compared to non-substituted or differently substituted analogues.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular structure, crystal packing, and physical properties of molecules. Computational methods like QTAIM and NCI plot analysis are vital for visualizing and quantifying these weak interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding. Within this framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), describe the nature of the interaction. For non-covalent interactions, ρ values are typically low, and the sign of ∇²ρ indicates the type of interaction (positive for closed-shell interactions like hydrogen bonds and van der Waals forces).

In studies of other 1,3,4-oxadiazole derivatives, QTAIM has been used to identify and characterize various intermolecular interactions, such as C-H···N and C-H···π hydrogen bonds, which dictate the crystal packing. researchgate.net

Non-Covalent Interaction (NCI) Plot Analysis

NCI plot analysis provides a qualitative and visually intuitive way to study non-covalent interactions. It is based on the electron density and its derivatives, generating 3D graphical representations of interaction regions. These plots distinguish between different types of interactions:

Attractive interactions (e.g., hydrogen bonds, halogen bonds) are typically shown as blue or green surfaces.

Van der Waals interactions are represented by large, weak green surfaces.

Steric repulsion is indicated by red or brown surfaces.

For various heterocyclic systems, including some 1,3,4-oxadiazoles, NCI plot analysis has been instrumental in visualizing the complex network of weak forces that stabilize the molecular assembly in the solid state. researchgate.net For this compound, one would anticipate significant halogen bonding (C-I···N or C-I···O) in addition to π-π stacking and C-H···N interactions, which NCI plots would effectively visualize.

Aromaticity Assessment of the 1,3,4-Oxadiazole Ring System

Aromatic Stabilization Energy (ASE) Calculations

Aromatic Stabilization Energy (ASE) is a thermodynamic measure of aromaticity, defined as the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. It is typically calculated using isodesmic or homodesmotic reactions, which are theoretical reactions where the number and type of bonds are conserved on both sides, minimizing computational errors. A positive ASE value indicates aromatic character. While ASE is a powerful tool, specific ASE calculations for the 1,3,4-oxadiazole ring within the target molecule are not reported in the reviewed literature.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point slightly above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity.

Studies on the 1,3,4-oxadiazole ring system have shown that it possesses a degree of aromatic character. researchgate.net NICS calculations for various substituted 1,3,4-oxadiazoles generally yield negative values, supporting the presence of a ring current. However, the magnitude of this aromaticity can be influenced by the electronic nature of the substituents at the 2- and 5-positions. researchgate.net For this compound, the electron-withdrawing nature of the iodine atoms could modulate the electron delocalization and thus the aromaticity of the central oxadiazole ring.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While specific Molecular Dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational dynamics can be inferred from computational studies on the parent compound, 2,5-diphenyl-1,3,4-oxadiazole (PPD), and its derivatives. The key dynamic feature of this class of molecules is the rotation of the two phenyl rings relative to the central 1,3,4-oxadiazole core.

The planarity of the molecule is a critical factor influencing its electronic properties, as a more planar conformation allows for greater π-conjugation across the structure. X-ray crystallography and Density Functional Theory (DFT) calculations on similar 2,5-diaryl-1,3,4-oxadiazoles reveal a tendency for a nearly planar conformation in the ground state. The dihedral angle between the phenyl rings and the central oxadiazole ring is typically small, indicating a significant barrier to free rotation. This barrier is a result of the balance between steric hindrance from the ortho-hydrogens of the phenyl rings and the stabilizing effect of π-conjugation.

Table 1: Representative Torsional Energy Profile Data for a Model 2,5-Diaryl-1,3,4-oxadiazole This table is illustrative, based on typical findings for this class of compounds, as specific data for this compound is not available.

Dihedral Angle (Phenyl-Oxadiazole) Relative Energy (kcal/mol)
0° (Planar) 0.0
30° 1.5
60° 4.0
90° (Perpendicular) 5.5

Structure-Property Relationship Studies (e.g., QSPR for optical or electronic properties)

Quantitative Structure-Property Relationship (QSPR) studies and other computational analyses of 2,5-diaryl-1,3,4-oxadiazole derivatives have been instrumental in understanding how chemical modifications affect their optical and electronic properties. These compounds are of interest due to their applications in organic light-emitting diodes (OLEDs), often serving as electron transport or light-emitting materials.

The electronic properties are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's absorption and emission characteristics. DFT calculations have been employed to investigate these properties for a range of substituted 2,5-diphenyl-1,3,4-oxadiazole derivatives.

Studies on halogen-substituted analogues, particularly fluorinated derivatives, have shown that the nature and position of the substituent significantly modulate the electronic properties. tandfonline.com For instance, the introduction of electron-withdrawing groups like halogens tends to lower both the HOMO and LUMO energy levels. This can affect the electron injection and transport properties of the material.

Table 2: Calculated Electronic Properties of Substituted 2,5-Diphenyl-1,3,4-oxadiazole Derivatives Data is based on DFT calculations for PPD and its fluorinated derivatives, providing a basis for predicting the effects of iodo-substitution.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2,5-diphenyl-1,3,4-oxadiazole (PPD) -6.8 -1.9 4.9
2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole -7.0 -2.2 4.8
2,5-bis(3,5-difluorophenyl)-1,3,4-oxadiazole -7.2 -2.5 4.7

The trend observed with fluorination suggests that increasing the halogen substitution leads to a stabilization of both frontier orbitals and a slight reduction in the HOMO-LUMO gap. tandfonline.com This would imply that this compound likely possesses a smaller energy gap than the parent PPD, potentially leading to a red-shift in its absorption and emission spectra. Furthermore, the high polarizability of iodine could enhance intermolecular interactions, influencing the material's charge transport capabilities in the solid state. These structure-property relationships are crucial for the rational design of new organic electronic materials with tailored properties.

Chemical Modifications and Derivatization of 2,5 Bis 4 Iodophenyl 1,3,4 Oxadiazole

Palladium-Catalyzed Cross-Coupling Reactions at the Iodophenyl Substituents

The presence of two iodophenyl moieties makes 2,5-bis(4-iodophenyl)-1,3,4-oxadiazole an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in such transformations, allowing for efficient bond formation under relatively mild conditions.

Suzuki-Miyaura Coupling for Introduction of Varied Aryl/Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents, leading to the synthesis of extended π-conjugated systems with potential applications in materials science and medicinal chemistry.

While direct studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the literature, research on the closely related bromo-analogue, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, provides significant insight. The bromo derivative has been successfully coupled with a variety of thiophene-, furan-, pyridine-, and benzene-containing boronic acids. researchgate.net Given that aryl iodides are generally more reactive than aryl bromides in Suzuki-Miyaura couplings, it can be inferred that this compound would be an even more effective substrate for such transformations.

The typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of a 2,5-Bis(4-halophenyl)-1,3,4-oxadiazole Analog

Entry Halogen (X) Boronic Acid Catalyst Base Solvent Product Yield (%) Reference
1 Br Thiophene-2-boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 2,5-Bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole 85 researchgate.net
2 Br Furan-2-boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 2,5-Bis(4-(furan-2-yl)phenyl)-1,3,4-oxadiazole 82 researchgate.net
3 Br Pyridine-3-boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 2,5-Bis(4-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole 78 researchgate.net
4 Br Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 2,5-Bis(biphenyl-4-yl)-1,3,4-oxadiazole 92 researchgate.net

Sonogashira Coupling for Alkynyl Group Incorporation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. For this compound, Sonogashira coupling provides a direct route to introduce alkynyl groups, which can serve as versatile handles for further functionalization or as integral components of functional materials.

The reaction of this compound with various terminal alkynes would be expected to proceed under standard Sonogashira conditions. These typically involve a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diethylamine, which often serves as the solvent as well. wikipedia.org The high reactivity of the C-I bond ensures that the coupling can often be carried out under mild conditions, including at room temperature. wikipedia.org

Research on related 2,5-diaryl-1,3,4-oxadiazole systems demonstrates the utility of this reaction. For instance, 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (B15210692) has been successfully coupled with a range of heteroaryl iodides, showcasing the formation of extended π-systems. rsc.org Another study detailed the use of a 2,5-bis(2-(diphenylphosphino)phenyl)-1,3,4-oxadiazole ligand in the copper-catalyzed Sonogashira coupling of iodobenzene (B50100) with phenylacetylene. researchgate.net These examples underscore the compatibility of the 1,3,4-oxadiazole (B1194373) core with Sonogashira coupling conditions and support the feasibility of applying this methodology to this compound.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

Catalyst System Base Solvent Temperature Key Features Reference
Pd(PPh₃)₂Cl₂ / CuI Triethylamine THF Room Temp. to Reflux Standard and widely applicable conditions. rsc.org
Pd(OAc)₂ / Ligand Amine Base (e.g., Et₃N) DMF, Toluene, etc. Varies Copper-free variations are also established. nih.gov
Pd(CF₃COO)₂ / PPh₃ / CuI Triethylamine DMF 100 °C Effective for a range of aryl bromides and iodides. libretexts.org

Post-Synthetic Functionalization of Related Halogenated 1,3,4-Oxadiazoles

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) of aryl halides is a fundamental reaction for introducing a variety of nucleophiles onto an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.gov

In the case of this compound, the 1,3,4-oxadiazole ring itself is an electron-deficient heterocycle. This electronic property deactivates the attached phenyl rings towards electrophilic substitution but should, in principle, activate them towards nucleophilic substitution. The oxadiazole ring acts as an electron-withdrawing group, which could facilitate the attack of nucleophiles at the ipso-carbon bearing the iodine atom.

Despite this theoretical activation, there is a scarcity of specific literature examples of nucleophilic aromatic substitution on this compound. The reaction would likely require strong nucleophiles and potentially harsh reaction conditions, such as high temperatures. The success of such a reaction would depend on the ability of the 1,3,4-oxadiazole moiety to sufficiently lower the electron density of the phenyl rings to enable the formation of the Meisenheimer complex intermediate. Combining the electron-deficient heterocycle with an iodoarene that has additional electron-withdrawing substituents can lead to a significant decrease in reactivity, often necessitating harsher conditions.

Ring Transformation and Isosteric Replacement of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring, while aromatic and generally stable, can be chemically transformed into other heterocyclic systems. This allows for the isosteric replacement of the oxygen atom, leading to analogues with potentially different physicochemical and biological properties.

Conversion to Thio-Analogs (e.g., Thiadiazoles)

A common ring transformation of 1,3,4-oxadiazoles is their conversion to the corresponding 1,3,4-thiadiazoles. This is typically achieved by heating the oxadiazole with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this purpose. The reaction involves the replacement of the ring oxygen atom with a sulfur atom.

Another approach for the conversion of 2,5-diaryl-1,3,4-oxadiazoles to their 1,3,4-thiadiazole (B1197879) counterparts involves heating with phosphorus pentasulfide (P₄S₁₀). More recently, the use of thiourea (B124793) has been reported as a convenient and efficient reagent for this transformation.

The general applicability of these methods to 2,5-diaryl-1,3,4-oxadiazoles suggests that this compound could be readily converted to 2,5-bis(4-iodophenyl)-1,3,4-thiadiazole. This transformation would provide a sulfur-containing analogue while preserving the reactive iodophenyl groups for subsequent cross-coupling reactions.

Table 3: Reagents for the Conversion of 2,5-Diaryl-1,3,4-Oxadiazoles to 1,3,4-Thiadiazoles

Reagent Typical Conditions Comments
Lawesson's Reagent Heating in a high-boiling solvent (e.g., toluene, xylene) Generally provides good yields.
Phosphorus Pentasulfide (P₄S₁₀) Heating in a high-boiling solvent (e.g., pyridine (B92270), xylene) A classical but effective method.
Thiourea Heating in a sealed tube or high-boiling solvent A more recent and convenient alternative.

Synthesis of Bis-1,3,4-Oxadiazole Derivatives and Bridging Ligands for Extended Architectures

The functionalization of this compound serves as a critical step in the development of larger, conjugated systems and sophisticated supramolecular structures. The presence of iodine atoms at the para-positions of the terminal phenyl rings offers reactive sites for palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular framework. These reactions are instrumental in synthesizing bis-1,3,4-oxadiazole derivatives and designing bridging ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers.

The primary strategies for these modifications involve well-established C-C bond-forming reactions such as the Suzuki-Miyaura and Sonogashira couplings. These methods allow for the introduction of various aromatic, heteroaromatic, or alkynyl moieties, thereby creating extended π-conjugated systems with tailored electronic and photophysical properties.

A prominent route for synthesizing symmetrically substituted bis-1,3,4-oxadiazole derivatives utilizes the Suzuki cross-coupling reaction. researchgate.net While the literature demonstrates this with the bromo-analogue, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, the methodology is directly applicable and often more efficient with the iodo-derivative due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. thieme-connect.de This reaction typically involves coupling the di-iodo-oxadiazole core with an excess of a suitable boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. researchgate.net

The general reaction scheme involves the coupling of the di-iodo precursor with various aryl or heteroaryl boronic acids. This approach has been successfully employed to link thiophene, furan (B31954), pyridine, and substituted benzene (B151609) rings to the central 2,5-diphenyl-1,3,4-oxadiazole (B188118) scaffold. researchgate.net The use of phase-transfer catalysis conditions can be beneficial for the reaction progress and yield. researchgate.net

The synthesis of these extended structures results in compounds that are often highly melting, sparingly soluble solids, reflecting their increased molecular weight and planarity. researchgate.net Their characterization relies on standard spectroscopic methods, with ¹H and ¹³C NMR spectra showing a reduced number of signals due to the symmetrical nature of the molecules. researchgate.netnih.gov

The following table summarizes the synthesis of various bis-1,3,4-oxadiazole derivatives via Suzuki cross-coupling, based on the derivatization of the analogous bromo-compound. researchgate.net

Derivative NameCoupling Partner (Boronic Acid)Reaction Time (h)Yield (%)
2,5-Bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazoleThiophene-2-boronic acid275
2,5-Bis(4-(thiophen-3-yl)phenyl)-1,3,4-oxadiazoleThiophene-3-boronic acid1078
2,5-Bis(4-(furan-2-yl)phenyl)-1,3,4-oxadiazoleFuran-2-boronic acid2.573
2,5-Bis(4-(furan-3-yl)phenyl)-1,3,4-oxadiazoleFuran-3-boronic acid1075
2,5-Bis(4-(pyridin-3-yl)phenyl)-1,3,4-oxadiazolePyridine-3-boronic acid668
2,5-Bis(4-(pyridin-4-yl)phenyl)-1,3,4-oxadiazolePyridine-4-boronic acid465
2,5-Bis([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazolePhenylboronic acid580

Another powerful tool for extending the conjugation is the Sonogashira coupling reaction, which forms C-C bonds between aryl halides and terminal alkynes. wikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be used to introduce ethynyl (B1212043) linkers, creating rigid, linear molecular wires. organic-chemistry.org By reacting this compound with various terminal alkynes, a diverse range of π-extended systems can be accessed.

The derivatives synthesized through these coupling reactions are not only interesting for their photophysical properties but also serve as versatile bridging ligands for constructing extended architectures like coordination polymers and MOFs. nih.gov By incorporating coordinating functional groups, such as pyridyl or cyano moieties, into the aryl groups attached via Suzuki or Sonogashira coupling, the resulting bis-1,3,4-oxadiazole molecules can act as linkers. These linkers coordinate to metal ions or clusters, forming one-, two-, or three-dimensional networks. nih.govmdpi.com The rigid and linear nature of the 2,5-diphenyl-1,3,4-oxadiazole core makes it an attractive building block for creating porous materials with defined topologies. nih.gov

Advanced Applications of 2,5 Bis 4 Iodophenyl 1,3,4 Oxadiazole and Its Analogs in Materials Science

Optoelectronic Materials

The 1,3,4-oxadiazole (B1194373) core is a well-established pharmacophore in the development of materials for optoelectronic applications. Its inherent thermal and chemical stability, coupled with its defined electronic characteristics, makes it a prime candidate for use in various components of electronic devices. The symmetric diaryl substitution in 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole extends the π-conjugated system, which is fundamental for its optical and electronic properties.

Development of Fluorescent Emitters and Luminescent Materials

Derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) are known for their strong fluorescence, typically in the blue region of the spectrum, making them valuable as emitters in organic light-emitting diodes (OLEDs). The optical properties, including absorption and emission wavelengths, can be finely tuned by altering the substituents on the terminal phenyl rings.

The introduction of halogen atoms, such as iodine in this compound, is expected to influence the luminescent properties significantly. While electron-donating groups typically cause a red-shift in emission, heavy atoms like iodine can promote intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This phenomenon, known as the "heavy atom effect," can decrease the fluorescence quantum yield by populating the non-emissive (or phosphorescent) triplet state. However, this same property can be harnessed in the development of phosphorescent emitters, which are crucial for achieving high efficiencies in OLEDs.

PropertyGeneral Effect of Phenyl SubstitutionSpecific Influence of 4-Iodo Substitution
Absorption Max (λabs) Tunable across UV-Vis spectrumMinor shifts compared to parent diphenyl compound
Emission Max (λem) Typically blue fluorescencePotential quenching of fluorescence; possible phosphorescence
Quantum Yield (Φ) Generally high for fluorescent analogsLikely reduced fluorescence quantum yield due to heavy atom effect
Intersystem Crossing (ISC) Low for non-halogenated analogsSignificantly enhanced

Application in Electron Transporting Layers and Organic Light-Emitting Diodes (OLEDs)

The presence of iodo-substituents on the phenyl rings of this compound can further enhance its suitability as an ETM. The electron-withdrawing nature of iodine can lower both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lower LUMO level can reduce the energy barrier for electron injection from common cathodes like aluminum, leading to lower turn-on voltages for the OLED device.

Photoactive and Photocatalytic Systems

While less explored, the unique photophysical properties of this compound suggest its potential in photoactive and photocatalytic applications. As mentioned, the heavy iodine atoms promote the formation of triplet excitons upon photoexcitation. These triplet states have longer lifetimes than singlet states and are highly reactive, making them ideal for photosensitization processes.

A photosensitizer can absorb light and transfer the energy to other molecules, initiating photochemical reactions. For instance, it can transfer energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy and photocatalytic degradation of pollutants. The efficient ISC in iodinated compounds makes them promising candidates for Type II photosensitizers. Although specific photocatalytic applications of this compound have not been extensively reported, its molecular architecture is well-suited for such roles.

Liquid Crystalline Materials and Mesomorphic Behavior

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The design of LC molecules often involves creating a rigid core (mesogen) with flexible terminal chains. The 1,3,4-oxadiazole ring, embedded within a linear, rigid diaryl structure, is an excellent mesogenic core. Materials based on this core have been shown to exhibit various mesophases, including nematic and smectic phases. nih.gov

The molecule this compound possesses a highly linear and rigid rod-like geometry, which is a prerequisite for forming calamitic (rod-like) liquid crystal phases. The introduction of terminal substituents is crucial for modulating the melting point and inducing mesomorphic behavior. While the parent compound itself may have too high a melting point to exhibit a liquid crystalline phase, it serves as a fundamental building block. Attaching flexible alkyl or alkoxy chains to the phenyl rings would lower the melting point and promote the self-assembly into ordered fluid phases.

The large, polarizable iodine atoms at the termini of the molecule can significantly influence intermolecular interactions, such as dipole-dipole and van der Waals forces, which are critical in the formation and stability of liquid crystalline phases. Furthermore, these iodo-groups can participate in halogen bonding, adding another directional interaction to guide the self-assembly process.

Self-Assembly and Crystal Engineering of 1,3,4-Oxadiazole Derivatives

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The iodine atom in a C-I bond is an excellent halogen bond donor.

In this compound, two powerful functionalities for crystal engineering are combined: the iodine atoms as halogen bond donors and the nitrogen atoms of the oxadiazole ring as halogen bond acceptors. This allows for the programmed self-assembly of the molecules into predictable supramolecular architectures, such as chains, sheets, or 3D networks. rsc.org The C–I···N(oxadiazole) interaction is a robust and reliable supramolecular synthon. rsc.org The directionality and strength of these halogen bonds can be used to control the packing of molecules in the solid state, which in turn influences the material's bulk properties, such as its optical and electronic characteristics.

Interaction TypeDonorAcceptorPotential Supramolecular Motif
Halogen Bond C-I (on phenyl ring)N (on oxadiazole ring)Linear chains, 2D sheets
Halogen Bond C-I (on phenyl ring)O (on oxadiazole ring)Alternative packing motifs
π-π Stacking Phenyl / Oxadiazole ringsPhenyl / Oxadiazole ringsColumnar stacks

Polymer Chemistry and Macromolecular Architectures

The presence of two reactive iodophenyl groups makes this compound an ideal monomer for the synthesis of advanced polymers through cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition in catalytic cycles, making it suitable for reactions like Suzuki, Sonogashira, and Heck couplings. mdpi.commdpi.comnih.gov

By using this di-iodo monomer, fully conjugated polymers incorporating the 1,3,4-oxadiazole unit directly into the polymer backbone can be synthesized. For example, Sonogashira coupling with a di-ethynyl comonomer or Suzuki coupling with a diboronic acid comonomer would yield high-performance polymers.

These resulting polymers are expected to possess a combination of desirable properties:

High Thermal Stability: Conferred by the aromatic and heterocyclic units in the backbone. nih.gov

Good Electron Transporting Properties: Inherited from the 1,3,4-oxadiazole moiety.

Tunable Optoelectronic Properties: The polymer's conjugation length and electronic nature can be controlled by the choice of the comonomer.

Such polymers are highly sought after for applications in high-temperature electronics, as electron transport layers in polymer-based OLEDs (PLEDs), and in organic photovoltaics. The bromo-analog, 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, has been successfully used in Suzuki cross-coupling reactions to prepare symmetrically substituted derivatives, demonstrating the viability of this synthetic strategy. researchgate.net

Integration into Heat-Resistant Polymers

The incorporation of the 1,3,4-oxadiazole moiety into polymer backbones is a well-established strategy for enhancing thermal stability. Aromatic polyoxadiazoles are known for their exceptional resistance to high temperatures and chemical degradation. The inherent rigidity and aromaticity of the oxadiazole ring contribute to high glass transition temperatures (Tg) and decomposition temperatures.

While specific thermogravimetric analysis (TGA) data for polymers derived directly from this compound is not extensively documented in readily available literature, the thermal properties of analogous aromatic polyamides and poly(p-phenylene-1,3,4-oxadiazole)s provide strong evidence for the heat-resistant nature of such polymers. For instance, aromatic polyamides containing heterocyclic rings are known for their high thermal resistance. Similarly, alkoxy-substituted poly(p-phenylene 1,3,4-oxadiazole)s have shown good thermal stability in a nitrogen atmosphere up to 270 °C, with glass transition temperatures ranging from 165 to 230 °C. acs.org Poly(p-phenylenevinylene) based polymers functionalized with 1,3,4-oxadiazole-containing side chains also exhibit good thermal stability, with decomposition temperatures between 312 °C and 326 °C. rsc.org

The general trend observed in polymers containing the 2,5-diphenyl-1,3,4-oxadiazole unit is a significant enhancement in thermal performance. The introduction of this rigid, planar heterocyclic system into a polymer chain restricts segmental motion and increases the energy required for thermal decomposition. It is therefore highly probable that polymers synthesized using this compound as a monomer would exhibit excellent thermal stability, making them suitable for applications in demanding environments where heat resistance is a critical requirement.

Table 1: Thermal Properties of Polymers Containing 1,3,4-Oxadiazole Moieties

Polymer TypeDecomposition Temperature (°C)Glass Transition Temperature (Tg, °C)Reference
Alkoxy-substituted poly(p-phenylene 1,3,4-oxadiazole)sUp to 270165-230 acs.org
Poly(p-phenylenevinylene)s with oxadiazole side chains312-326Not Reported rsc.org
Aromatic Polyesters with Oxadiazole MoietiesThermally stable with initial weight loss at 290-310°CNot Reported sciensage.info

Role in Conjugated Polymers and Dendrimers

The true potential of this compound lies in its application as a monomer for the synthesis of conjugated polymers and dendrimers. The presence of two reactive iodophenyl groups allows for the facile construction of extended π-conjugated systems through various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon bonds.

The electron-deficient nature of the 1,3,4-oxadiazole ring imparts valuable electronic properties to the resulting materials. When incorporated into a conjugated backbone, the oxadiazole unit can function as an electron-transporting or hole-blocking layer in organic electronic devices, such as organic light-emitting diodes (OLEDs). The ability to tune the electronic and optical properties of these materials by introducing different aromatic or heteroaromatic groups via cross-coupling makes this compound a highly valuable building block.

In the realm of dendrimers, this di-iodo compound can act as a core or a branching unit. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. By reacting this compound with appropriate multifunctional monomers, chemists can construct dendrimers with a central oxadiazole core and radiating conjugated branches. These dendritic structures are of interest for applications in light harvesting, sensing, and as nanocarriers.

Research has demonstrated the successful use of the bromo-analog, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, in Suzuki cross-coupling reactions with various boronic acids to create symmetrically substituted derivatives with potential applications in materials science. nih.gov The principles of these reactions are directly applicable to the iodo-derivative, which often exhibits higher reactivity in cross-coupling reactions.

Applications as Chemical Reagents and Intermediates (e.g., for Metal Complexation, Organic Synthesis)

Beyond its role in polymer science, this compound serves as a crucial intermediate in organic synthesis and as a ligand for the formation of metal complexes.

Metal Complexation: The nitrogen atoms of the 1,3,4-oxadiazole ring possess lone pairs of electrons that can coordinate with metal ions. This has led to the exploration of 2,5-diaryl-1,3,4-oxadiazole derivatives as ligands in coordination chemistry. The resulting metal complexes can exhibit interesting photophysical, magnetic, and catalytic properties. While the iodophenyl groups may not directly participate in coordination, they can be further functionalized to introduce additional coordinating sites or to tune the electronic properties of the ligand. The use of oxadiazole-based ligands in the formation of coordination polymers and metal-organic frameworks (MOFs) is an active area of research. acs.orgrsc.org

Organic Synthesis: As a di-iodinated aromatic compound, this compound is a valuable intermediate for the synthesis of a wide array of more complex organic molecules. The carbon-iodine bond is susceptible to a variety of transformations, including:

Cross-Coupling Reactions: As mentioned earlier, Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions allow for the introduction of new carbon-carbon bonds at the 4-positions of the phenyl rings. This enables the synthesis of extended conjugated systems, functionalized dyes, and molecules with tailored electronic properties.

Nucleophilic Aromatic Substitution: The iodine atoms can be replaced by various nucleophiles, although this typically requires harsh reaction conditions or activation of the aromatic ring.

Formation of Organometallic Reagents: The iodo groups can be converted into organolithium or Grignard reagents, which can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

The versatility of this compound as a synthetic intermediate makes it a key component in the toolbox of organic and materials chemists for the construction of novel functional materials.

Future Research Directions and Perspectives for 2,5 Bis 4 Iodophenyl 1,3,4 Oxadiazole

Exploration of Asymmetric Synthesis and Chiral Derivatization

The inherent symmetry of 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole presents a unique challenge and opportunity for the introduction of chirality. While the parent molecule is achiral, the development of asymmetric synthetic routes to chiral derivatives could open new avenues for its application, particularly in fields where stereochemistry plays a crucial role, such as in the development of chiral sensors or as ligands in asymmetric catalysis.

Future research in this area could focus on several key strategies:

Catalytic Asymmetric Synthesis: The development of catalytic methods to introduce chirality into the 2,5-diaryl-1,3,4-oxadiazole scaffold is a primary objective. This could involve the use of chiral catalysts to control the stereochemical outcome of the cyclization reaction that forms the oxadiazole ring. While challenging, success in this area would provide a direct and efficient route to enantiomerically enriched oxadiazole derivatives.

Chiral Derivatization: An alternative approach involves the derivatization of the pre-formed this compound with chiral auxiliaries. The iodine atoms on the phenyl rings serve as versatile handles for cross-coupling reactions, allowing for the introduction of a wide range of chiral moieties. This strategy offers a more immediate route to chiral derivatives and allows for the systematic variation of the chiral environment around the oxadiazole core. Methodologies for indirect HPLC determination of chiral molecules based on diastereomer formation with chiral benzofurazan-bearing reagents have been described and could be adapted for this purpose. nih.gov

Separation of Enantiomers: For racemic mixtures of chiral derivatives, the development of efficient separation techniques will be crucial. This includes classical methods like diastereomeric salt formation and crystallization, as well as modern chromatographic techniques using chiral stationary phases.

The successful implementation of these strategies will not only provide access to a new class of chiral oxadiazole-based compounds but will also enable a deeper understanding of their chiroptical properties and their interactions with other chiral molecules.

Development of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves multi-step procedures with the formation of various intermediates. jchemrev.comjchemrev.com To optimize reaction conditions, improve yields, and ensure scalability, a thorough understanding of the reaction kinetics and mechanism is essential. The development and application of advanced spectroscopic techniques for in-situ reaction monitoring can provide real-time insights into the synthetic process.

Future research in this domain should focus on:

Real-Time Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions. By immersing a probe directly into the reaction mixture, it is possible to track the disappearance of reactants and the appearance of intermediates and products in real-time. This data can be used to determine reaction endpoints, identify potential side reactions, and optimize parameters such as temperature, pressure, and catalyst loading.

Process Analytical Technology (PAT): The integration of in-situ spectroscopic monitoring with automated reactor systems falls under the umbrella of Process Analytical Technology. PAT aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The application of PAT principles to the synthesis of this compound would be a significant step towards developing a robust and reproducible manufacturing process.

Kinetic and Mechanistic Studies: The data obtained from in-situ monitoring can be used to develop detailed kinetic models of the reaction. This, in turn, can provide valuable insights into the reaction mechanism, including the identification of rate-determining steps and the role of catalysts and intermediates. Such fundamental understanding is crucial for the rational design of more efficient synthetic routes.

The implementation of these advanced monitoring techniques will not only lead to more efficient and controlled syntheses but will also contribute to a deeper fundamental understanding of the chemistry of 1,3,4-oxadiazoles.

High-Throughput Computational Screening for Rational Design of Functional Materials

The unique electronic properties of the 1,3,4-oxadiazole (B1194373) ring make it an attractive building block for a variety of functional organic materials, including those for optoelectronic applications. researchgate.net Computational chemistry and molecular modeling have become indispensable tools for the rational design of new materials with tailored properties. High-throughput computational screening, in particular, offers a powerful approach to rapidly evaluate large libraries of virtual compounds and identify promising candidates for experimental synthesis and characterization.

Future computational studies on this compound and its derivatives should focus on:

Exploring Structure-Property Relationships: By systematically modifying the structure of the parent compound in silico, it is possible to establish clear relationships between molecular structure and key properties such as HOMO/LUMO energy levels, electron affinity, ionization potential, and charge transport characteristics. This information is crucial for the design of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Virtual Screening of Compound Libraries: The iodine atoms in this compound provide convenient points for chemical modification. Large virtual libraries of derivatives can be generated by replacing the iodine atoms with a wide variety of functional groups. High-throughput screening of these libraries using quantum chemical calculations can identify derivatives with optimized electronic and optical properties for specific applications.

Predicting Material Performance: In addition to predicting the properties of individual molecules, computational methods can also be used to model the bulk properties of materials, such as crystal packing, thin-film morphology, and charge mobility. These simulations can provide valuable insights into how molecular design translates into device performance. Computational studies have been employed to investigate the optoelectronic properties of oxadiazole-based compounds for organic light-emitting diodes. researchgate.net

The synergy between high-throughput computational screening and experimental synthesis will be a key driver for the discovery of new functional materials based on the this compound scaffold.

Computational Parameter Significance for Functional Material Design
HOMO/LUMO Energy LevelsDetermines the electronic bandgap and influences charge injection and transport properties.
Electron Affinity & Ionization PotentialRelates to the ease of electron and hole injection into the material.
Reorganization EnergyA measure of the geometric changes upon charge transfer, impacting charge mobility.
Exciton Binding EnergyImportant for understanding the efficiency of light emission in OLEDs and charge separation in OPVs.

Integration with Nanotechnology and Advanced Composite Materials

The incorporation of this compound into nanostructured materials and advanced composites represents a promising avenue for creating materials with enhanced properties and novel functionalities. The unique combination of the oxadiazole core and the heavy iodine atoms makes this compound particularly interesting for applications in nanotechnology.

Future research in this area could explore:

Oxadiazole-Containing Nanoparticles: The synthesis of nanoparticles composed of or functionalized with this compound could lead to new materials for a variety of applications. For instance, the high electron affinity of the oxadiazole ring could be exploited in the development of electron-transporting nanoparticles for use in printed electronics. Furthermore, organic nanoparticles of oxadiazole derivatives have been fabricated and characterized, suggesting potential applications in biomedical imaging. iiste.org The presence of iodine could also make these nanoparticles useful as contrast agents in medical imaging techniques such as computed tomography (CT). rsc.orgnih.gov

Polymer-Oxadiazole Composites: Dispersing this compound into a polymer matrix is a straightforward way to create composite materials with tailored properties. The oxadiazole could act as a fluorescent dopant, a charge-transporting additive, or a high-refractive-index component. The compatibility of the oxadiazole with the polymer matrix and the resulting morphology of the composite will be key factors determining its performance. Polymers containing 1,3,4-oxadiazole rings have been investigated for their potential in advanced materials. researchgate.net

Hybrid Organic-Inorganic Materials: The iodine atoms on the phenyl rings can serve as reactive sites for grafting the oxadiazole molecule onto the surface of inorganic nanoparticles or substrates. This could lead to the development of hybrid materials with a unique combination of properties, such as the processability of organic materials and the high performance of inorganic components.

The integration of this compound with nanotechnology and composite materials science has the potential to generate a new class of advanced materials with applications spanning from electronics and photonics to biomedical engineering.

Nanomaterial/Composite Type Potential Application
Organic NanoparticlesBiomedical imaging, electron-transport layers in electronics
Polymer CompositesFluorescent materials, charge-transporting layers, high-refractive-index coatings
Hybrid Organic-Inorganic MaterialsEnhanced electronic and optical devices, sensors

Mechanochemical Synthesis Approaches for Sustainable Production

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, has emerged as a promising green chemistry approach that can reduce or eliminate the need for solvents. organic-chemistry.org

The application of mechanochemical methods to the synthesis of this compound offers several potential advantages:

Reduced Solvent Waste: By performing the reaction in the absence of a solvent, mechanochemistry can significantly reduce the environmental impact of the synthesis. This is particularly important for large-scale production where solvent usage can be substantial.

Improved Reaction Efficiency: In some cases, mechanochemical reactions can be faster and more efficient than their solution-phase counterparts. The high local temperatures and pressures generated during milling can accelerate reaction rates and lead to higher yields.

Access to Novel Reactivity: Mechanochemistry can sometimes enable reactions that are difficult or impossible to achieve in solution. The unique environment of the solid state can lead to different reaction pathways and the formation of novel products.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,5-Bis(4-iodophenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A widely used method involves refluxing 4-iodobenzoic acid derivatives with hydrazides in phosphoryl chloride (POCl₃), followed by neutralization and recrystallization. For example, POCl₃ acts as both a solvent and cyclizing agent, enabling the formation of the oxadiazole ring. Post-reaction, excess POCl₃ is distilled off, and the product is precipitated in ice-cold water, then purified via ethanol recrystallization . Optimization strategies include adjusting reaction times (e.g., 12–24 hours) and molar ratios to improve yields (reported ~65–81% for analogous compounds).

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Bond lengths : C–N (1.30–1.35 Å), C–O (1.36–1.38 Å), and C–I (2.10–2.15 Å).
  • Dihedral angles : Between the oxadiazole ring and iodophenyl groups (8–12°), indicating near-planar geometry .
  • Intermolecular interactions : Short C–I⋯π or I⋯I contacts (<3.5 Å) stabilize the crystal lattice . SCXRD data refinement typically employs software like SHELXL, with R-factors <0.05 for high precision .

Advanced Research Questions

Q. What role does this compound play in coordination polymers or metal-organic frameworks (MOFs)?

The iodine substituents enhance ligand rigidity and polarizability, enabling its use as a bridging ligand. For example, in Ag(I) coordination polymers, the oxadiazole nitrogen atoms bind to metal centers, forming 1D or 2D networks. Structural characterization via IR spectroscopy and elemental analysis confirms coordination modes, while SCXRD reveals bond angles (e.g., N–Ag–N ≈ 160–170°) and topology (e.g., zigzag chains) . These polymers exhibit potential in catalysis or luminescence due to heavy-atom effects from iodine .

Q. How do electronic and steric effects of the iodophenyl groups influence photophysical properties?

The electron-withdrawing iodine atoms redshift absorption/emission spectra by stabilizing excited states. For analogous oxadiazoles, UV-Vis spectra show λmax ≈ 350–400 nm (π→π* transitions), while fluorescence quantum yields are enhanced in rigid matrices. Two-photon absorption (TPA) cross-sections up to 500 GM have been reported for push-pull oxadiazole derivatives, making them candidates for nonlinear optics . Computational studies (e.g., DFT) correlate substituent electronegativity with TPA efficiency .

Q. What contradictions exist in reported biological activities of oxadiazole derivatives, and how can they be resolved?

While some studies highlight anti-inflammatory or insecticidal properties (e.g., LC₅₀ ≈ 10⁻⁵ M against Musca domestica), others note limited bioavailability due to poor solubility . Methodological improvements include:

  • Structure-activity relationship (SAR) studies : Introducing hydrophilic groups (e.g., –NH₂) to enhance solubility.
  • In vitro assays : Standardizing protocols (e.g., MTT vs. resazurin assays) to reduce variability in cytotoxicity data .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of iodinated oxadiazoles?

Common issues include iodine sublimation during reflux. Solutions:

  • Sealed reactors : Prevent iodine loss.
  • Catalytic additives : Use KI to stabilize intermediates.
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes, improving yields by 15–20% .

Q. What advanced techniques validate the corrosion inhibition efficiency of this compound?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance (Rct), with inhibition efficiency (η) calculated as: η(%)=Rct(inh)RctRct(inh)×100η(\%) = \frac{R_{ct(inh)} - R_{ct}}{R_{ct(inh)}} \times 100

  • X-ray photoelectron spectroscopy (XPS) : Confirms adsorption on metal surfaces via I 3d and N 1s peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.